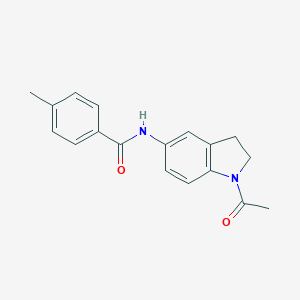
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide, also known as BTB-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumors. Additionally, it has been found to protect neurons from oxidative stress and prevent neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide in lab experiments is its ability to exhibit multiple therapeutic effects. This makes it an attractive compound for studying various diseases and disorders. However, one of the limitations of using 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide. One area of research could be to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Another area of research could be to develop more effective formulations of 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide that can improve its solubility and bioavailability. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide and identify potential targets for its therapeutic effects.
In conclusion, 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide is a promising compound that has shown potential therapeutic applications in various diseases and disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide could lead to the development of novel treatments for various diseases and disorders.
Synthesemethoden
The synthesis method of 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 2-bromo-3,4,5-trimethoxybenzaldehyde with 3,4-dimethoxyaniline in the presence of a catalyst such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final product, 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide |
|---|---|
Molekularformel |
C18H20BrNO6 |
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H20BrNO6/c1-22-12-7-6-10(8-13(12)23-2)20-18(21)11-9-14(24-3)16(25-4)17(26-5)15(11)19/h6-9H,1-5H3,(H,20,21) |
InChI-Schlüssel |
OHJADRFFGIZWFG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)
![N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B300155.png)
![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B300157.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)

![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)



![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)